Phenylphosphonic acid
Overview
Description
Phenyl-phosphonic acid, also known as benzene phosphonic acid, is an organic compound with the chemical formula C6H5P(O)(OH)2. It is characterized by the presence of a phenyl group attached to a phosphonic acid moiety. This compound is a white crystalline solid and is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Phenylphosphonic acid (PPOA) primarily targets carbonate electrolytes in lithium metal anodes . It also interacts with organic semiconductors and transparent conductive oxides . In addition, it can be used to functionalize titania particles .
Mode of Action
PPOA interacts with its targets through a complexation reaction with Li+ in carbonate electrolytes . This reaction reduces the nucleus size and boosts the nucleation quantity during the plating process . When used with organic semiconductors and transparent conductive oxides, PPOA forms self-assembled monolayers (SAMs) .
Biochemical Pathways
The complexation reaction between PPOA and Li+ in carbonate electrolytes is a key biochemical pathway . This reaction influences the plating process, leading to a reduction in nucleus size and an increase in nucleation quantity
Pharmacokinetics
It’s known that ppoa is soluble in water, alcohol, ether, and acetone, but insoluble in benzene and carbon tetrachloride . These solubility properties could influence its bioavailability.
Result of Action
The interaction of PPOA with its targets leads to several outcomes. In the context of lithium metal anodes, the complexation reaction between PPOA and Li+ enhances the cycling stability in both symmetric cells and full cells . When used with organic semiconductors and transparent conductive oxides, PPOA helps to form an interface between these materials .
Action Environment
The action of PPOA can be influenced by various environmental factors. For instance, the solubility of PPOA in different solvents can affect its interaction with targets . Additionally, the temperature and pressure conditions can also impact the complexation reaction between PPOA and Li+ . .
Biochemical Analysis
Biochemical Properties
Phenylphosphonic acid has been found to interact with various biomolecules. For instance, it has been used as an additive with Noyori’s catalyst for the oxidation of sulfides to sulfones . It can also be used to functionalize titania particles . The nature of these interactions involves the formation of self-assembled monolayers (SAMs) of this compound, which can create an interface between organic semiconductors and transparent conductive oxides .
Cellular Effects
This compound has been proposed as a new additive for carbonate electrolytes, where the complexation reaction between this compound and Li+ reduces the nucleus size and boosts the nucleation quantity during the plating process . This results in enhanced cycling stability in both symmetric cells and full cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form multiple hydrogen bonds with other phosphonic acid groups . This property allows it to interact with various biomolecules and participate in complex biochemical reactions .
Temporal Effects in Laboratory Settings
It has been used as an additive in the oxidation of sulfides to sulfones, suggesting that it may have stability and long-term effects on cellular function .
Metabolic Pathways
Given its ability to interact with various biomolecules, it is likely that it participates in several biochemical reactions .
Transport and Distribution
Given its ability to form multiple hydrogen bonds, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its biochemical properties, it may be localized to specific compartments or organelles based on its interactions with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-phosphonic acid can be synthesized through several methods. One common approach involves the hydrolysis of phenylphosphonates. This process typically uses concentrated hydrochloric acid (35-37% in water) at reflux for 1 to 12 hours . Another method involves the dealkylation of dialkyl phenylphosphonates using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: In industrial settings, phenyl-phosphonic acid is often produced through the oxidation of phenylphosphinic acid. This method involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Phenyl-phosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylphosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phenylphosphinic acid.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: this compound derivatives.
Reduction: Phenylphosphinic acid.
Substitution: this compound chlorides.
Scientific Research Applications
Phenyl-phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical syntheses and as an additive in oxidation reactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for biologically active compounds.
Industry: It is employed as a flame retardant, corrosion inhibitor, and in the functionalization of surfaces.
Comparison with Similar Compounds
Phenyl-phosphonic acid can be compared with other similar compounds such as:
Phenylphosphinic acid: Similar in structure but differs in oxidation state.
Diphenylphosphinic acid: Contains two phenyl groups instead of one.
Ethylphosphonic acid: Has an ethyl group instead of a phenyl group.
Uniqueness: Phenyl-phosphonic acid is unique due to its ability to form stable complexes with metal ions and its versatility in various chemical reactions. Its phenyl group provides additional stability and reactivity compared to other phosphonic acids .
Properties
IUPAC Name |
phenylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZHNIAADXEJJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24391-19-3 (mono-calcium salt) | |
Record name | Phenylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044399 | |
Record name | Phenylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-33-1 | |
Record name | Phenylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1571-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylphosphonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145 | |
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Record name | Phosphonic acid, P-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENYLPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYD76T2868 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Phenylphosphonic Acid (PPA) interact with metal oxide surfaces?
A1: PPA readily interacts with metal oxide surfaces, forming robust self-assembled monolayers (SAMs). This interaction typically occurs through the deprotonation of one or both of the phosphonic acid hydroxyl groups, leading to the formation of Ti-O-P bonds on TiO2 surfaces. [, ] The phenyl ring's orientation on the surface can vary depending on the specific oxide and adsorption conditions. [, ]
Q2: What is the impact of PPA adsorption on the properties of materials like TiO2?
A2: PPA adsorption can significantly alter the surface properties of materials like TiO2. For instance, it can enhance hydrophobicity, particularly when using PPA derivatives with longer alkyl chains like dodecylphosphonic acid. [] Additionally, PPA can impact the work function and wettability of the surface, influencing its interaction with other molecules and its performance in applications such as solar cells. []
Q3: What is the molecular formula and weight of PPA?
A3: The molecular formula of this compound is C6H7O3P, and its molecular weight is 158.09 g/mol.
Q4: What spectroscopic techniques are useful for characterizing PPA and its interactions?
A4: Numerous spectroscopic techniques prove valuable in characterizing PPA and its interactions. These include:
Q5: Can PPA function as a catalyst?
A6: Yes, PPA exhibits catalytic activity in various organic reactions. For instance, it acts as an efficient, environmentally friendly, and reusable heterogeneous catalyst for synthesizing α-aminophosphonates through a one-pot, three-component reaction. []
Q6: What makes PPA suitable as a catalyst for α-aminophosphonate synthesis?
A7: PPA's effectiveness in α-aminophosphonate synthesis stems from its ability to activate the carbonyl compounds and dialkyl phosphites involved in the reaction. Furthermore, its heterogeneous nature allows for easy separation and reusability, making it an attractive catalyst from both an economic and environmental perspective. []
Q7: How does PPA compare to other catalysts used in similar reactions?
A8: Compared to some traditional homogeneous catalysts, PPA offers advantages such as simplified workup procedures and reduced waste generation due to its heterogeneous nature. Additionally, it demonstrates comparable or even superior catalytic activity in certain reactions. []
Q8: How is computational chemistry employed in PPA research?
A9: Computational chemistry, particularly Density Functional Theory (DFT) calculations, aids in understanding PPA's adsorption behavior, bonding mechanisms, and electronic properties. For example, DFT calculations help elucidate the preferred binding geometries of PPA on TiO2 surfaces. [, , ]
Q9: How do structural modifications of PPA influence its properties and applications?
A10: Modifications to the phenyl ring of PPA can significantly impact its properties. For instance, introducing electron-withdrawing or -donating groups can affect its acidity, binding affinity to surfaces, and catalytic activity. Additionally, incorporating longer alkyl chains can enhance the hydrophobic character of PPA-modified surfaces. [, ]
Q10: Are there any known stability concerns related to PPA?
A10: While PPA generally exhibits good stability, factors such as pH, temperature, and the presence of other chemical species can influence its long-term stability.
Q11: Are there specific SHE regulations regarding the use and handling of PPA?
A11: While specific SHE regulations for PPA might vary depending on the geographical location and intended application, it is crucial to handle it as a chemical substance and follow general laboratory safety practices. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and consulting relevant safety data sheets.
Q12: What are some alternatives to PPA for surface modification and catalysis?
A14: Alternatives to PPA for surface modification include carboxylic acids, silanes, and other phosphonic acid derivatives. For catalytic applications, alternatives depend on the specific reaction, with options including other heterogeneous catalysts, homogeneous catalysts, and enzymatic approaches. The choice of alternative depends on factors such as cost, performance, and environmental impact. []
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